molecular formula C10H18O4 B147241 Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate CAS No. 848565-90-2

Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate

Cat. No. B147241
CAS RN: 848565-90-2
M. Wt: 205.27 g/mol
InChI Key: ODRGILDUWDVBJX-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate (DETPMP) is a dioxolane compound that has a wide range of applications in scientific research, from biochemistry to physiology. DETPMP is a useful molecule for studying the effects of various molecules on the body, as it can be used to measure the effects of different molecules on biochemical and physiological processes.

Scientific Research Applications

Catalytic Cyclization Processes

Research by Egorova et al. (2017) explores the use of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates in catalytic cyclization processes. This study highlights how diethyl compounds, similar to Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate, are utilized in the synthesis of novel 3-phosphonylated indoles, which are significant in pharmaceutical and synthetic organic chemistry (Egorova et al., 2017).

Complexation with Lanthanide Cations

Amarandei et al. (2014) conducted a study on the complexation behavior of diethyl compounds with lanthanide metal ions. This research is pivotal in understanding the interactions of such compounds with rare earth elements, which can have implications in materials science and catalysis (Amarandei et al., 2014).

Radical Addition Processes

Research by Byers and Lane (1990) investigates the radical addition of diethyl (2-phenylseleno)propanedioate to olefins. This study provides insights into the use of diethyl compounds in radical chain processes, which are fundamental in organic synthesis and the development of new materials (Byers & Lane, 1990).

Catalyst Development

Deshmukh et al. (1999) describe the use of diethyl 2,2,2-trichloroethylidenepropanedioate in the development of catalysts. This research is significant in the field of catalysis, particularly for reactions requiring specific and efficient catalysts (Deshmukh et al., 1999).

Electrochemical Characterization

The electrochemical properties of diethyl compounds are studied by Amarandei et al. (2014), focusing on their redox processes. Such research is crucial in electrochemistry and materials science, especially in the development of sensors and electrochemical devices (Amarandei et al., 2014).

Solvent Systems and Phase Diagrams

Lalikoglu and Bilgin (2014) researched the use of 1,3-diethyl propanedioate in solvent systems for phase diagram studies. Understanding the solubility and phase behavior of such compounds is essential in chemical engineering and process optimization (Lalikoglu & Bilgin, 2014).

Safety and Thermal Stability

Veedhi et al. (2016) conducted a study focusing on the safety and thermal stability of reactions involving 1,3-diethyl propanedioate. This research is crucial for understanding the potential hazards and safety measures needed in chemical processes involving these compounds (Veedhi et al., 2016).

properties

IUPAC Name

diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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